molecular formula C11H13FN4O3 B11854505 (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol

(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol

Cat. No.: B11854505
M. Wt: 268.24 g/mol
InChI Key: GEGBHVNLTUERMQ-LUQPRHOASA-N
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Description

(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps:

    Starting Material: The synthesis often begins with a protected sugar derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety.

    Glycosylation: Coupling of the fluorinated sugar with a purine base, specifically 6-methyl-9H-purine.

    Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of amino or thiol derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex nucleoside analogs.
  • Studied for its unique chemical properties due to the presence of the fluorine atom.

Biology:

  • Investigated for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
  • Studied for its effects on cellular processes and enzyme activities.

Medicine:

  • Potential antiviral agent against viruses like HIV and hepatitis.
  • Explored as an anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.

Industry:

  • Used in the development of diagnostic tools and assays.
  • Potential applications in the synthesis of pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects primarily by incorporating into nucleic acids, thereby disrupting the normal processes of DNA and RNA synthesis. This can inhibit viral replication or induce cell death in cancer cells. The presence of the fluorine atom enhances its stability and binding affinity to target enzymes and receptors.

Molecular Targets and Pathways:

    Viral Polymerases: Inhibition of viral DNA or RNA polymerases.

    Cellular Enzymes: Inhibition of enzymes involved in DNA synthesis and repair.

    Signaling Pathways: Disruption of cellular signaling pathways that regulate cell growth and division.

Comparison with Similar Compounds

    (2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: A nucleoside analog with an amino group instead of a methyl group.

    (2R,3S,4S,5R)-4-Chloro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol: A similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness:

  • The presence of the fluorine atom at the 4-position enhances the compound’s stability and binding affinity.
  • The 6-methyl group on the purine base provides unique steric and electronic properties that can influence its biological activity.

This detailed article provides a comprehensive overview of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13FN4O3

Molecular Weight

268.24 g/mol

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7-,9-,11-/m1/s1

InChI Key

GEGBHVNLTUERMQ-LUQPRHOASA-N

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

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